![molecular formula C10H14BBrO3 B1277896 3-Bromo-2-butoxyphenylboronic acid CAS No. 480425-34-1](/img/structure/B1277896.png)
3-Bromo-2-butoxyphenylboronic acid
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Overview
Description
3-Bromo-2-butoxyphenylboronic acid is a chemical compound with the linear formula BrC6H3(O(CH2)3CH3)B(OH)2 . It has a molecular weight of 272.93 . This compound is a fundamental precursor for the formation of boronic esters, which are known to be effective medicinal entities combating a diverse range of maladies, including malignancies and metabolic disorders like diabetes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-butoxyphenylboronic acid is represented by the SMILES stringCCCCOc1c(Br)cccc1B(O)O
. The InChI representation is 1S/C10H14BBrO3/c1-2-3-7-15-10-8(11)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-butoxyphenylboronic acid were not found in the search results, boronic acids are generally known to be involved in various organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, and enantioselective addition reactions .Physical And Chemical Properties Analysis
3-Bromo-2-butoxyphenylboronic acid is a solid substance with a melting point of 67-71 °C (lit.) . It has a molecular weight of 272.93 .Scientific Research Applications
Organic Synthesis
3-Bromo-2-butoxyphenylboronic acid: is a valuable reactant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. It’s also used in homocoupling and oxidative cross-coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Drug Discovery
In the realm of drug discovery, 3-Bromo-2-butoxyphenylboronic acid plays a crucial role as a building block for the synthesis of various boron-containing drug candidates . Its boronic acid moiety is instrumental in creating new chemical entities with potential therapeutic effects.
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials . Its ability to form stable covalent bonds with other organic frameworks makes it suitable for creating new types of conductive polymers .
Agricultural Research
While specific applications in agriculture are not directly cited, boronic acids, in general, are explored for their role in plant growth regulation and pesticide development 3-Bromo-2-butoxyphenylboronic acid could be investigated for such uses, given its structural properties .
Environmental Studies
Boronic acids are studied for their environmental remediation potential , such as in the detection and removal of pollutants 3-Bromo-2-butoxyphenylboronic acid could contribute to the synthesis of sensors or materials aimed at environmental clean-up efforts .
Biochemistry Research
In biochemistry, 3-Bromo-2-butoxyphenylboronic acid may be utilized in proteomics research as a probe or linker molecule due to its reactive boronic acid group, which can form reversible covalent bonds with certain biomolecules .
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-butoxyphenylboronic acid was not found in the search results, it’s generally advised to ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability may be influenced by the presence of transition metals like palladium .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-2-butoxyphenylboronic acid is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
(3-bromo-2-butoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOOGBELZHMIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399471 |
Source
|
Record name | 3-Bromo-2-butoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-butoxyphenylboronic acid | |
CAS RN |
480425-34-1 |
Source
|
Record name | 3-Bromo-2-butoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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